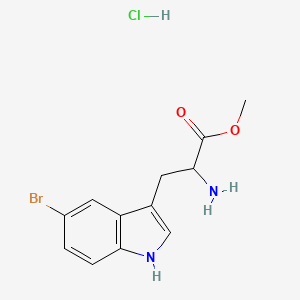

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride

Descripción

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride is a halogenated indole derivative with a molecular formula of $ \text{C}{12}\text{H}{14}\text{BrClN}2\text{O}2 $. The compound features a bromine atom at the 5-position of the indole ring and a methyl ester group at the α-amino acid side chain. Its synthesis typically involves esterification of the corresponding amino acid using thionyl chloride ($ \text{SOCl}_2 $) in methanol, followed by recrystallization to yield the hydrochloride salt . This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, such as serotonin analogs and kinase inhibitors.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMOBJMJDSWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:

Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Formation of the Amino Acid Derivative: The brominated indole is then reacted with a suitable amino acid derivative, such as methyl 2-amino-3-(indol-3-yl)propanoate, under acidic conditions to form the desired product.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Condensation Reactions

The indole core and ester group enable participation in Knoevenagel condensations with active methylene compounds like pyrazolones. This reaction forms conjugated systems useful in synthesizing heterocyclic pharmaceuticals.

| Reagents/Conditions | Product | Application |

|---|---|---|

| Pyrazolones, base (e.g., piperidine), ethanol, reflux | 5-Bromoindole-pyrazolone hybrids | Antimicrobial agents |

Nucleophilic Substitution

The bromine atom at the 5-position undergoes SN2 reactions with nucleophiles, enabling functional group diversification:

Key Examples:

-

Amine displacement : Reacts with primary/secondary amines (e.g., morpholine) in DMF at 80°C to yield 5-aminoindole derivatives.

-

Thiol substitution : Treatment with thiophenol/K₂CO₃ in DMSO produces 5-thioether analogs.

Amine Functionalization

The primary amino group (-NH₂) participates in:

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-acetylated derivative |

| Alkylation | Benzyl chloride, NaH | N-benzyl-protected compound |

These reactions are critical for modifying solubility and bioavailability in drug development .

Ester Hydrolysis

The methyl ester hydrolyzes under basic or acidic conditions:

-

Basic hydrolysis : 2M NaOH/EtOH, reflux → carboxylic acid derivative.

Hydrolyzed forms are intermediates for peptide coupling or metal-chelating agents .

Bromination and Halogen Exchange

Despite existing bromine, electrophilic bromination can occur at vacant indole positions using N-bromosuccinimide (NBS) in CCl₄. Halogen-exchange reactions with CuI/KI in DMF yield iodo analogs.

Cycloaddition Reactions

The indole’s electron-rich ring participates in Huisgen cycloadditions with azides under Cu(I) catalysis, forming triazole-linked conjugates for bioorthogonal chemistry.

Comparative Reactivity of Brominated Indole Derivatives

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and pharmaceuticals

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 5-position can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole ring can participate in π-π interactions and hydrogen bonding, further influencing its biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Indole Derivatives with Varied Substituents

Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride

- Structure : Lacks the 5-bromo substituent on the indole ring.

- Synthesis : Prepared via analogous esterification of tryptophan derivatives .

- Key Differences: The absence of bromine reduces molecular weight ($ \sim 296.55 \, \text{g/mol} $ for brominated vs. $ \sim 254.7 \, \text{g/mol} $) and alters lipophilicity (logP decreases by ~0.5). Bromine’s electron-withdrawing effect in the target compound may enhance stability toward oxidative degradation compared to the non-brominated analog.

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride

- Structure : Replaces indole with a 3,4-dihydroxyphenyl group.

- Key Differences :

Phenyl Ring-Based Analogs

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure : Features a nitro group on a phenyl ring instead of brominated indole.

- Key Differences: The nitro group ($ \text{-NO}_2 $) is a strong electron-withdrawing group, making this compound more reactive in reduction reactions (e.g., catalytic hydrogenation to amines) . Lower similarity score (0.91) compared to the brominated indole derivative, reflecting distinct electronic and steric profiles .

Heterocyclic Variants

Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate Dihydrochloride

- Structure : Substitutes indole with a pyrazole ring.

- Higher basicity due to pyrazole’s $ \text{p}Ka $ (~2.5) compared to indole’s ($ \text{p}Ka \sim -2.1 $) .

Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride

- Structure : Imidazole replaces indole.

- Key Differences :

Physicochemical and Pharmacokinetic Comparison

<sup>a</sup> Calculated using XLogP3-AA.

Actividad Biológica

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Information

- Molecular Formula : C12H13BrN2O2

- Molecular Weight : 297.15 g/mol

- SMILES Notation : COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N

- InChI Key : WLAQXNVMSYAGLF-UHFFFAOYSA-N

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Properties : Investigations into its cytotoxic effects against different cancer cell lines have shown promising results.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride may exhibit similar effects.

Anticancer Activity

Recent studies have focused on the compound's ability to inhibit cancer cell proliferation. For example, a related study highlighted the anticancer effects of indole derivatives, which often share structural similarities with the target compound. The following table summarizes key findings regarding its anticancer activity:

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| TLX5 Lymphoma | 1.5 | Induction of apoptosis | |

| Human Colon Cancer | Not specified | Multidrug resistance modulation |

Antimicrobial Activity

The antimicrobial activity of compounds similar to methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride has been documented. The following table presents findings related to antimicrobial efficacy:

| Compound Type | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Hydrolyzed Peptide Conjugates | 9 - 20 | 6 - 12.5 |

| Methyl Ester Derivatives | Low Activity | >100 |

These results indicate that while some derivatives exhibit significant antimicrobial properties, methyl ester derivatives show reduced activity, which may be relevant for the target compound's biological profile.

Case Studies and Research Findings

A comprehensive review of literature reveals a lack of specific studies directly investigating methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride. However, the following points can be drawn from related research:

- Indole Derivatives : Compounds featuring the indole structure are often associated with anticancer and antimicrobial activities. The presence of bromine in the structure may enhance these properties due to increased reactivity and interaction with biological targets.

- Mechanisms of Action : Research suggests that compounds with similar structures can induce apoptosis in cancer cells and modulate multidrug resistance pathways, making them potential candidates for further development as therapeutic agents.

- Future Directions : Further studies are required to elucidate the specific mechanisms by which methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride exerts its biological effects. This includes exploring its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents.

Q & A

Q. Basic

- NMR (¹H/¹³C) : Critical for confirming the indole core, bromine substitution pattern, and ester/amine functionalities.

- HPLC-MS : Validates purity (≥95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion analysis) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for structurally analogous bromo-indole derivatives .

Contradictions in data (e.g., unexpected peaks in NMR) should be addressed by repeating experiments under controlled conditions and cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shift predictions) .

How can computational modeling assist in understanding the compound’s reactivity and interaction with biological targets?

Q. Advanced

- Reactivity studies : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding functionalization strategies .

- Molecular docking : Tools like MOE or AutoDock predict binding affinities to enzymes (e.g., cholinesterases) by simulating interactions with the indole ring and bromine substituent .

- MD simulations : Assess stability in aqueous environments, particularly the hydrochloride salt’s solubility and ionization behavior .

What strategies are recommended for resolving contradictions in catalytic activity or stability data across studies?

Q. Advanced

- Cross-validation : Replicate experiments using standardized protocols (e.g., IC50 assays for enzyme inhibition under identical pH/temperature conditions) .

- Control experiments : Isolate variables (e.g., trace metal contamination in catalysts) using chelating agents or ultrapure reagents .

- Meta-analysis : Apply statistical tools (ANOVA, t-tests) to aggregated data, identifying outliers or systematic biases .

How should researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological activity?

Q. Advanced

- Systematic substitution : Synthesize analogs with variations at the bromine position (e.g., 5-bromo vs. 6-bromo indole) or ester group (methyl vs. ethyl) .

- High-throughput screening : Use microplate assays to evaluate cytotoxicity, enzyme inhibition, or receptor binding across analogs .

- QSAR modeling : Correlate electronic (HOMO/LUMO) or steric (logP) descriptors with bioactivity data to prioritize synthetic targets .

What are the best practices for handling and storing this compound to ensure stability during long-term studies?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the ester group .

- Handling : Use desiccants and humidity-controlled environments to avoid deliquescence of the hydrochloride salt .

- Stability monitoring : Perform periodic HPLC analyses to detect degradation products (e.g., free amine or propanoic acid) .

How can membrane separation technologies improve the purification of this compound from reaction mixtures?

Q. Advanced

- Nanofiltration : Employ membranes with MWCO <500 Da to retain unreacted indole precursors while allowing smaller impurities (e.g., salts) to pass .

- Electrodialysis : Separate ionic byproducts (e.g., excess HCl) under an electric field, enhancing yield and purity .

- Optimization : Use response surface methodology (RSM) to balance flux and selectivity during membrane processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.